molecular formula C21H16BrClN2O2 B15016486 3-bromo-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

3-bromo-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B15016486
M. Wt: 443.7 g/mol
InChI Key: SOPALCDXUAXEDW-ZMOGYAJESA-N
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Description

3-Bromo-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxyphenyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and an aldehyde derivative of 2-[(2-chlorophenyl)methoxy]benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzohydrazide moiety, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 3-Bromo-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]benzohydrazide
  • 3-Bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]benzohydrazide

Comparison: Compared to similar compounds, 3-bromo-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide is unique due to the presence of both a chlorophenyl and a methoxyphenyl group. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for research. The presence of the bromine atom also allows for further functionalization through substitution reactions, providing opportunities for the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

3-bromo-N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-18-9-5-8-15(12-18)21(26)25-24-13-16-6-2-4-11-20(16)27-14-17-7-1-3-10-19(17)23/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

SOPALCDXUAXEDW-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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